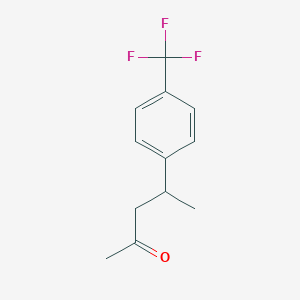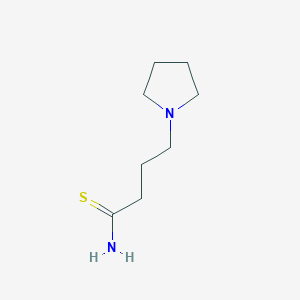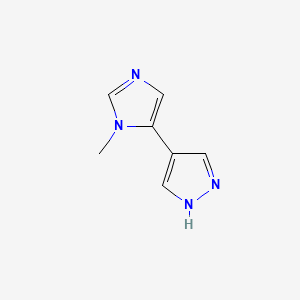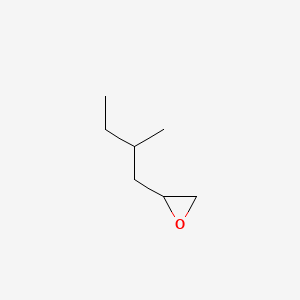
2-(2-Methylbutyl)oxirane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Methylbutyl)oxirane, also known as 1,2-epoxy-4-methylhexane, is an organic compound with the molecular formula C7H14O. It belongs to the class of oxiranes, which are three-membered cyclic ethers. This compound is characterized by its epoxide ring, which is highly reactive due to the ring strain.
準備方法
Synthetic Routes and Reaction Conditions
2-(2-Methylbutyl)oxirane can be synthesized through the epoxidation of alkenes. One common method involves the reaction of 4-methyl-1-hexene with a peracid, such as m-chloroperbenzoic acid (m-CPBA), under mild conditions. The reaction proceeds via the formation of a peracid intermediate, which then transfers an oxygen atom to the alkene, forming the epoxide ring.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of more efficient and scalable methods, such as the use of hydrogen peroxide in the presence of a catalyst. This method offers a greener alternative by avoiding the use of hazardous peracids and generating water as the only by-product.
化学反応の分析
Types of Reactions
2-(2-Methylbutyl)oxirane undergoes various chemical reactions, including:
Ring-opening reactions: These reactions are typically catalyzed by acids, bases, or nucleophiles, leading to the formation of diols, halohydrins, or other functionalized compounds.
Oxidation: The epoxide ring can be oxidized to form vicinal diols using reagents such as osmium tetroxide (OsO4) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced to form alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Acid-catalyzed ring-opening: Sulfuric acid (H2SO4) or hydrochloric acid (HCl) can be used to catalyze the ring-opening of the epoxide, leading to the formation of halohydrins.
Base-catalyzed ring-opening: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) can be used to open the epoxide ring, forming diols.
Nucleophilic ring-opening: Nucleophiles such as amines, thiols, or alcohols can attack the epoxide ring, resulting in the formation of various functionalized products.
Major Products Formed
Diols: Formed through base-catalyzed or nucleophilic ring-opening.
Halohydrins: Formed through acid-catalyzed ring-opening.
Functionalized compounds: Formed through nucleophilic ring-opening with various nucleophiles.
科学的研究の応用
2-(2-Methylbutyl)oxirane has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other materials due to its reactive epoxide group.
作用機序
The mechanism of action of 2-(2-Methylbutyl)oxirane primarily involves the reactivity of its epoxide ring. The ring strain makes the epoxide highly susceptible to nucleophilic attack, leading to ring-opening reactions. The compound can interact with various nucleophiles, such as water, alcohols, amines, and thiols, resulting in the formation of different products. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.
類似化合物との比較
2-(2-Methylbutyl)oxirane can be compared with other similar oxirane compounds, such as:
Ethylene oxide: A simpler epoxide with a two-carbon backbone, widely used in the production of ethylene glycol and as a sterilizing agent.
Propylene oxide: Another simple epoxide with a three-carbon backbone, used in the production of polyurethanes and as a fumigant.
Butylene oxide: An epoxide with a four-carbon backbone, used in the production of butylene glycol and as a solvent.
特性
CAS番号 |
53229-42-8 |
|---|---|
分子式 |
C7H14O |
分子量 |
114.19 g/mol |
IUPAC名 |
2-(2-methylbutyl)oxirane |
InChI |
InChI=1S/C7H14O/c1-3-6(2)4-7-5-8-7/h6-7H,3-5H2,1-2H3 |
InChIキー |
DCURUSMYSILIGA-UHFFFAOYSA-N |
正規SMILES |
CCC(C)CC1CO1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




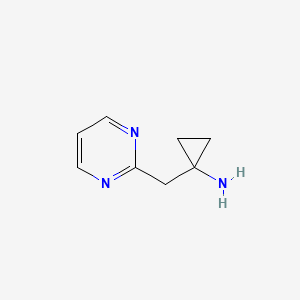



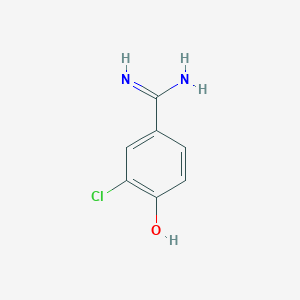
![3-[1-(Trifluoromethyl)cyclopropyl]pyridine](/img/structure/B13604963.png)


